molecular formula C16H16FNO3 B2536599 N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 728028-72-6

N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B2536599
CAS RN: 728028-72-6
M. Wt: 289.306
InChI Key: LHXCYWIUALAIFS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide consists of a bicyclo[2.2.1]heptane core with a carboxamide group attached to it. The fluorophenyl substituent enhances its chemical properties and potential interactions with biological targets .


Chemical Reactions Analysis

The compound’s chemical reactivity likely involves interactions with enzymes or receptors due to its structural features. It may participate in enzymatic inhibitory activities, affecting cell cycle progression and apoptosis induction . Further studies are necessary to elucidate specific reactions and mechanisms.


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 196.5–197.8 °C .
  • Cytotoxic Activities : Demonstrates superior cytotoxicity against MCF-7 and HCT-116 cell lines .

Mechanism of Action

N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide likely exerts its effects through CDK2 inhibition . CDK2 is a crucial enzyme involved in cell cycle regulation, making it an appealing target for cancer treatment. The compound’s dual activity against cancer cell lines and CDK2 suggests its potential therapeutic significance .

properties

IUPAC Name

N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-15(2)11-7-8-16(15,13(20)12(11)19)14(21)18-10-5-3-9(17)4-6-10/h3-6,11H,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXCYWIUALAIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)C(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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